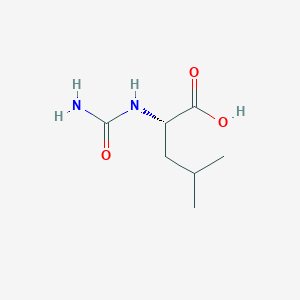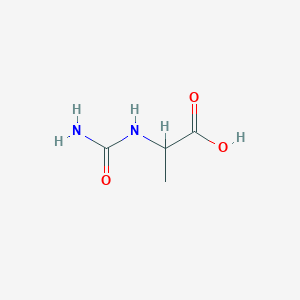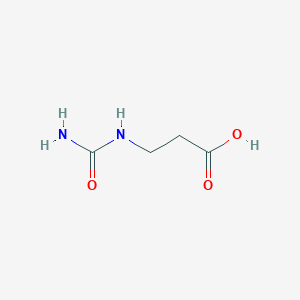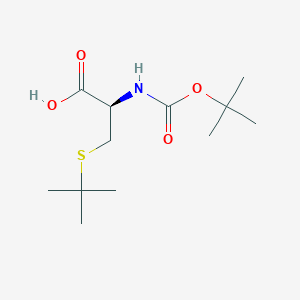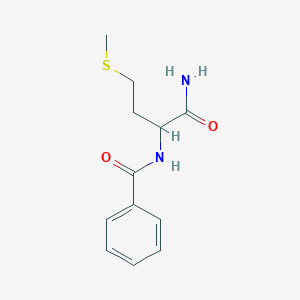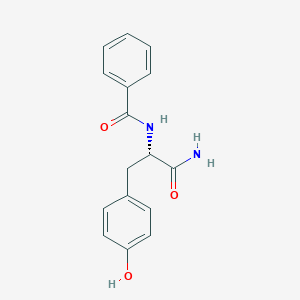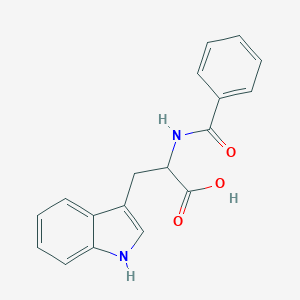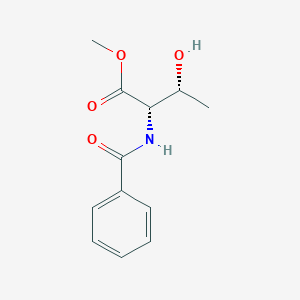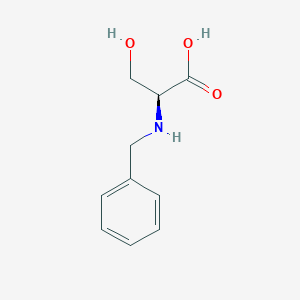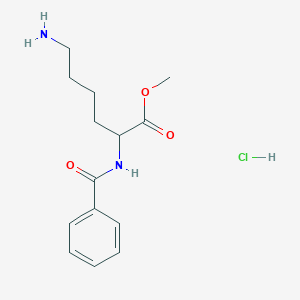
Bz-Arg-PNA.HCl
Übersicht
Beschreibung
(S)-5-(Amidinoamino)-2-(benzoylamino)-N-(4-nitrophenyl)valeramide monohydrochloride, also known as (S)-5-(Amidinoamino)-2-(benzoylamino)-N-(4-nitrophenyl)valeramide monohydrochloride, is a useful research compound. Its molecular formula is C19H23ClN6O4 and its molecular weight is 434.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-5-(Amidinoamino)-2-(benzoylamino)-N-(4-nitrophenyl)valeramide monohydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-5-(Amidinoamino)-2-(benzoylamino)-N-(4-nitrophenyl)valeramide monohydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Enzymsubstrat für Proteaseaktivitätsassays Bz-Arg-PNA.HCl wird häufig als Substrat in Proteaseaktivitätsassays verwendet. Es wird speziell von Trypsin gespalten, einem Enzym, das Proteine abbaut, was es zu einem wertvollen Werkzeug für die Untersuchung der Trypsinaktivität macht. Zusätzlich wird es auch von anderen Proteasen wie Papain, Akrosin und Plasmin gespalten, was eine breitere Palette von Enzymaktivitätsstudien ermöglicht .
Cathepsin-Forschung
Diese Verbindung dient als Substrat für Cathepsine H, B und D, lysosomale Proteasen, die an der Proteinabbau beteiligt sind. Es wird verwendet, um die enzymatische Aktivität dieser Cathepsine zu untersuchen, die wichtige Rollen in verschiedenen biologischen Prozessen spielen, darunter Apoptose, Antigenpräsentation und Gewebsumbau .
Studien mit hochmolekularem zerebralem Aspartylpeptidase
Forscher verwenden this compound, um die Aktivität der hochmolekularen zerebralen Aspartylpeptidase zu untersuchen, ein Enzym, das an der Verarbeitung des Amyloid-Vorläuferproteins (APP) beteiligt ist. Dies ist besonders relevant im Kontext der Alzheimer-Forschung .
Thrombinbildungs-Assays
Im Bereich der Gerinnungsforschung wird this compound in Thrombinbildungs-Assays verwendet. Diese Assays sind entscheidend für das Verständnis des Thrombinbildungsprozesses und die Bewertung der Wirksamkeit von Antikoagulanzien .
Synthese von molekular geprägten Nanopartikeln
Die Verbindung wird bei der Synthese von molekular geprägten Nanopartikeln (nano MIPs) verwendet. Diese Nanopartikel sind so konzipiert, dass sie spezifische Hohlräume haben, die der Form und den funktionellen Gruppen eines Zielmoleküls entsprechen, wie z. B. This compound, wodurch eine selektive Bindung und Detektion möglich wird .
Chromogenes Substrat in der UV-Vis-Spektroskopie
this compound fungiert als chromogenes Substrat, da es nach enzymatischer Spaltung p-Nitroanilin freisetzt. Diese Eigenschaft wird in der UV-Vis-Spektroskopie genutzt, um die Enzymaktivität anhand kolorimetrischer Veränderungen zu detektieren und zu quantifizieren .
Wirkmechanismus
Target of Action
Bz-Arg-PNA.HCl, also known as N-ALPHA-BENZOYL-L-ARGININE P-NITROANILIDE HYDROCHLORIDE, primarily targets trypsin-like proteases . These proteases play a crucial role in various biological processes, including digestion and regulation of cellular functions. Additionally, this compound is also cleaved by papain, acrosin, and plasmin .
Mode of Action
This compound acts as a substrate for its target enzymes . It binds to the active site of these enzymes, where it undergoes cleavage. This interaction results in the release of a p-nitroaniline moiety, which can be detected due to its yellow color .
Biochemical Pathways
The cleavage of this compound by its target enzymes is part of the broader proteolytic pathways in the body. These pathways are involved in numerous physiological processes, including protein digestion, activation of enzymes and hormones, and regulation of cellular functions .
Result of Action
The cleavage of this compound by its target enzymes results in the release of a p-nitroaniline moiety . This can be used to measure the activity of these enzymes, making this compound a valuable tool in biochemical research .
Eigenschaften
IUPAC Name |
N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4.ClH/c20-19(21)22-12-4-7-16(24-17(26)13-5-2-1-3-6-13)18(27)23-14-8-10-15(11-9-14)25(28)29;/h1-3,5-6,8-11,16H,4,7,12H2,(H,23,27)(H,24,26)(H4,20,21,22);1H/t16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOKFPFLXFNAON-NTISSMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176038 | |
| Record name | (S)-5-(Amidinoamino)-2-(benzoylamino)-N-(4-nitrophenyl)valeramide monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21653-40-7 | |
| Record name | Benzamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-[[(4-nitrophenyl)amino]carbonyl]butyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21653-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-5-(Amidinoamino)-2-(benzoylamino)-N-(4-nitrophenyl)valeramide monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021653407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-5-(Amidinoamino)-2-(benzoylamino)-N-(4-nitrophenyl)valeramide monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-5-(amidinoamino)-2-(benzoylamino)-N-(4-nitrophenyl)valeramide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.444 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


